molecular formula C26H35FO17 B15294652 Hepta-O-acetyl alpha-lactosyl fluoride

Hepta-O-acetyl alpha-lactosyl fluoride

Cat. No.: B15294652
M. Wt: 638.5 g/mol
InChI Key: WYUBHMGFZYCJJZ-NDMRNNIMSA-N
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Description

Hepta-O-acetyl alpha-lactosyl fluoride is a peracetylated derivative of lactosyl fluoride. It is a synthetic compound with the molecular formula C26H35FO17 and a molecular weight of 638.54 g/mol . This compound is primarily used in carbohydrate chemistry and glycosylation reactions due to its stability and reactivity.

Preparation Methods

Hepta-O-acetyl alpha-lactosyl fluoride can be synthesized through the acetylation of lactosyl fluoride. The synthetic route typically involves the reaction of lactosyl fluoride with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Hepta-O-acetyl alpha-lactosyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include acetic anhydride, pyridine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Hepta-O-acetyl alpha-lactosyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of hepta-O-acetyl alpha-lactosyl fluoride involves its role as a glycosyl donor. In glycosylation reactions, the compound reacts with glycosyl acceptors to form glycosidic bonds. The acetyl groups protect the hydroxyl groups of the lactosyl moiety, preventing unwanted side reactions. The fluoride group acts as a leaving group, facilitating the formation of the glycosidic bond .

Comparison with Similar Compounds

Hepta-O-acetyl alpha-lactosyl fluoride can be compared with other peracetylated glycosyl fluorides, such as:

The uniqueness of this compound lies in its stability and reactivity, making it a preferred choice for certain glycosylation reactions.

Properties

Molecular Formula

C26H35FO17

Molecular Weight

638.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-fluorooxan-3-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C26H35FO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18-,19+,20-,21+,22+,23-,24-,25+,26+/m1/s1

InChI Key

WYUBHMGFZYCJJZ-NDMRNNIMSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)F)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)F)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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